molecular formula C21H18N2O5 B7821336 1-(2-Phenanthrenylcarbonyl)-2,3-piperazinedicarboxylic acid CAS No. 1202172-03-9

1-(2-Phenanthrenylcarbonyl)-2,3-piperazinedicarboxylic acid

Cat. No.: B7821336
CAS No.: 1202172-03-9
M. Wt: 378.4 g/mol
InChI Key: IWWXIZOMXGOTPP-UHFFFAOYSA-N
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Description

1-(2-Phenanthrenylcarbonyl)-2,3-piperazinedicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a phenanthrene moiety attached to a piperazine ring with two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenanthrenylcarbonyl)-2,3-piperazinedicarboxylic acid typically involves multiple steps, starting with the preparation of the phenanthrene derivative One common method involves the acylation of phenanthrene with an appropriate acyl chloride to form the phenanthrenylcarbonyl intermediate This intermediate is then reacted with piperazine under controlled conditions to introduce the piperazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenanthrenylcarbonyl)-2,3-piperazinedicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-(2-Phenanthrenylcarbonyl)-2,3-piperazinedicarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or as a ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenanthrenylcarbonyl)-2,3-piperazinedicarboxylic acid involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The piperazine ring can interact with various enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenanthrenyl)ethanone: Similar structure but lacks the piperazine ring and carboxylic acid groups.

    2-Acetylphenanthrene: Contains a phenanthrene moiety with an acetyl group but lacks the piperazine and carboxylic acid functionalities.

    N-(2-Phenanthrenyl)acetohydroxamic acid: Similar phenanthrene structure but with different functional groups.

Uniqueness

1-(2-Phenanthrenylcarbonyl)-2,3-piperazinedicarboxylic acid is unique due to its combination of a phenanthrene moiety, a piperazine ring, and two carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWXIZOMXGOTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191007
Record name 1-(2-Phenanthrenylcarbonyl)-2,3-piperazinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202172-03-9
Record name 1-(2-Phenanthrenylcarbonyl)-2,3-piperazinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202172-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Phenanthrenylcarbonyl)-2,3-piperazinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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